1-Azidohexane
Overview
Description
1-Azidohexane is an organic compound with the molecular formula C6H13N3. It consists of a six-carbon chain (hexane) with an azide group (N₃) attached to the first carbon atom. The azide group is a highly reactive functional group consisting of three nitrogen atoms linked together. This compound is known for its reactivity and is used in various chemical reactions and applications .
Mechanism of Action
- However, specific protein targets for 1-Azidohexane have not been extensively studied or reported in the literature .
- Upon exposure, this compound can undergo a photochemical reaction known as the aza Paternò–Büchi reaction . This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component, resulting in the formation of functionalized azetidines .
Target of Action
Mode of Action
Preparation Methods
1-Azidohexane can be synthesized through several methods. One common synthetic route involves the reaction between 1-bromohexane and sodium azide in a polar solvent like dimethylformamide at elevated temperatures. The reaction proceeds as follows: [ \text{C}6\text{H}{13}\text{Br} + \text{NaN}_3 \rightarrow \text{C}6\text{H}{13}\text{N}_3 + \text{NaBr} ] This method is widely used due to its simplicity and efficiency.
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
1-Azidohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution reactions. For example, reacting this compound with triphenylphosphine can yield 1-hexylamine.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is commonly used in click chemistry.
Decomposition Reactions: This compound is thermally unstable and can decompose exothermically to form nitrogen gas, hydrocarbons, and potentially toxic byproducts.
Scientific Research Applications
1-Azidohexane is a versatile compound with numerous scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The azide group in this compound can be used to modify surfaces and create functional materials with specific properties.
Bioconjugation: In biological research, this compound is used to label biomolecules through click chemistry, enabling the study of biological processes and interactions.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of triazole-containing compounds.
Comparison with Similar Compounds
1-Azidohexane can be compared with other similar compounds, such as:
1-Azidobutane: Similar to this compound but with a shorter carbon chain. It exhibits similar reactivity but may have different physical properties.
1-Azidooctane: Similar to this compound but with a longer carbon chain. It also exhibits similar reactivity but may have different solubility and stability.
1-Azidopentane: Another similar compound with a five-carbon chain.
The uniqueness of this compound lies in its optimal chain length, which provides a balance between reactivity and physical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-azidohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3/c1-2-3-4-5-6-8-9-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQRCGONYHVDKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219326 | |
Record name | Hexane, 1-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6926-45-0 | |
Record name | Hexyl azide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6926-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexane, 1-azido- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane, 1-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 1-Azidohexane?
A1: this compound can be synthesized through several methods. Two prominent approaches highlighted in recent research include:
- Reaction of Trialkylboranes with Lead(IV) Acetate Azide: This method utilizes a hydroboration reaction followed by treatment with lead(IV) acetate azide. [] This one-pot synthesis allows for the conversion of 1-hexene to this compound with moderate yields.
Q2: What is the structural characterization of this compound?
A2: this compound is characterized by the following:
- Molecular Formula: C6H13N3 []
- Spectroscopic Data: Although the provided abstracts don't detail specific spectroscopic data, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These techniques provide information about the compound's structure and functional groups. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.